4-(Butylamino)-3-nitrobenzoic acid
Overview
Description
4-(Butylamino)-3-nitrobenzoic acid is a chemical compound of interest due to its structural and functional properties. This compound is related to several research studies focusing on its synthesis, molecular structure analysis, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds, such as methyl 4-butyrylamino-3-methyl-5-nitrobenzoate and ethyl 4-butylamino-3-nitrobenzoate, has been explored through various chemical reactions involving nitration, reduction, and esterification processes. These studies highlight methods to achieve high yield and efficiency, showcasing the importance of optimizing synthesis conditions for related nitrobenzoic acid derivatives (Cai Chun, 2004); (S. N. Narendra Babu et al., 2009).
Molecular Structure Analysis
The molecular structure of ethyl 4-butylamino-3-nitrobenzoate has been analyzed, revealing that it consists of three crystallographically independent molecules, each stabilized by intramolecular N—H⋯O hydrogen bonds forming an S(6) ring motif. This structural analysis provides insight into the stabilization mechanisms of similar compounds (S. N. Narendra Babu et al., 2009).
Chemical Reactions and Properties
Research on related compounds demonstrates a variety of chemical reactions, including nitration, reduction, and esterification, which are crucial for the synthesis of 4-(Butylamino)-3-nitrobenzoic acid derivatives. These studies also highlight the importance of optimizing reaction conditions to improve yield and efficiency (Ren Li-jun, 2008).
Scientific Research Applications
Crystallography and Molecular Structure :
- Ethyl 4-butylamino-3-nitrobenzoate : The crystal structure of this compound reveals an S(6) ring motif formed by intramolecular N—H⋯O hydrogen bonds. The structure is further stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds, indicating potential applications in understanding molecular interactions and designing new materials (Narendra Babu et al., 2009).
Chemical Synthesis and Improvement :
- Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate : An improved synthesis method using a mix of nitric and sulfuric acids has been developed, offering advantages like high yield, low production cost, and high quality. This suggests its utility in efficient and cost-effective industrial production (Cai Chun, 2004).
Pharmaceutical Intermediates :
- Synthesis of Methyl 4-butylamino-3-methyl-5-aminobenzoate : This compound, an important pharmaceutical intermediate, was synthesized with a high total yield of 72%. The process involved nitrating Methyl 4-butyrylamino-3-methylbenzoate and reducing the nitrated compound. This indicates its role in pharmaceutical manufacturing (Tao Feng, 2005).
Molecular Electrostatic Potential and Luminescent Properties :
- Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate : This compound is synthesized from Ethyl 4-(butylamino)-3-nitrobenzoate. Its structural characteristics and molecular electrostatic potential were analyzed, indicating potential applications in fields requiring detailed molecular analysis and possibly in optoelectronic applications due to its luminescent properties (Sathyanarayana et al., 2021).
Solid-Phase Synthesis :
- Substituted 2-aminomethylbenzimidazoles : Resin-bound 4-fluoro-3-nitrobenzoic acid, closely related to 4-(Butylamino)-3-nitrobenzoic acid, was used to create substituted 1,2-diaminobenzenes, which subsequently form benzimidazoles. This suggests potential applications in creating diverse pharmaceutical compounds through solid support strategies (Kilburn et al., 2000).
Safety And Hazards
Future Directions
While specific future directions for 4-(Butylamino)-3-nitrobenzoic acid are not mentioned in the search results, therapeutic peptides are a unique class of pharmaceutical agents that have made great progress in the last decade thanks to new production, modification, and analytic technologies . This could suggest potential future directions for the development and application of 4-(Butylamino)-3-nitrobenzoic acid.
properties
IUPAC Name |
4-(butylamino)-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-2-3-6-12-9-5-4-8(11(14)15)7-10(9)13(16)17/h4-5,7,12H,2-3,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PATRMRVHZVOHEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385259 | |
Record name | 4-(butylamino)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Butylamino)-3-nitrobenzoic acid | |
CAS RN |
120321-65-5 | |
Record name | 4-(butylamino)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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